2-Amino-5-iodo-4-methoxypyrimidine
Overview
Description
2-Amino-5-iodo-4-methoxypyrimidine is a pyrimidine derivative with the molecular formula C5H6IN3O. Pyrimidine derivatives are known for their diverse biological activities and are widely used in various therapeutic disciplines .
Preparation Methods
The synthesis of 2-Amino-5-iodo-4-methoxypyrimidine typically involves the iodination of 2-Amino-4-methoxypyrimidine. This can be achieved through various synthetic routes, including electrophilic substitution reactions using iodine or iodine monochloride as the iodinating agents . The reaction conditions often involve the use of solvents like acetic acid or ethanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Amino-5-iodo-4-methoxypyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form C-C or C-N bonds.
Scientific Research Applications
2-Amino-5-iodo-4-methoxypyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-iodo-4-methoxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
2-Amino-5-iodo-4-methoxypyrimidine can be compared with other pyrimidine derivatives, such as:
2-Amino-4-methoxypyrimidine: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-Amino-5-bromo-4-methoxypyrimidine: Similar in structure but contains a bromine atom instead of iodine, which can influence its reactivity and biological activity.
2-Amino-5-chloro-4-methoxypyrimidine: Contains a chlorine atom, which also affects its chemical and biological properties.
The uniqueness of this compound lies in its iodine substituent, which imparts distinct reactivity and potential biological activities compared to its halogenated counterparts .
Properties
IUPAC Name |
5-iodo-4-methoxypyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPLWJLJGDVYNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704590 | |
Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89322-66-7 | |
Record name | 5-Iodo-4-methoxypyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.